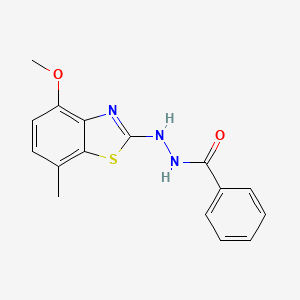

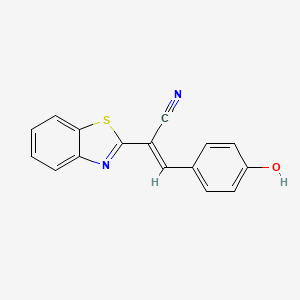

![molecular formula C9H9F3N2S B2575426 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 72529-55-6](/img/structure/B2575426.png)

1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C8H7F3N2S . It is also known as 3-(Trifluoromethyl)phenylthiourea .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-isothiocyanato-3-(trifluoromethyl)benzene and (2-fluorophenyl)methanamine in dichloromethane. The mixture is stirred for 2 hours at room temperature, and then dichloromethane is removed by vacuum evaporation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.21 . The compound has a melting point of 104-108 °C .Scientific Research Applications

Organocatalysis

1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea and its derivatives have been extensively studied for their applications in organocatalysis. Thioureas, with their ability to form hydrogen bonds, play a crucial role in activating substrates and fixing them in a defined position for specific reactions. Modifications to the thiourea structure, such as the addition of trifluoromethyl groups, enhance the acidity and hydrogen-bonding properties, significantly impacting the yield and selectivity of organocatalytic reactions. This research has implications for the design of more efficient catalysts in organic synthesis (Jiménez et al., 2016).

Spectroscopic and Structural Analysis

The thiourea derivatives, including those with trifluoromethyl phenyl groups, have been the subject of various spectroscopic and structural studies. These investigations delve into the details of intramolecular hydrogen bonds, molecular dynamics, and the overall molecular structure, providing valuable insights into their chemical behavior. Such studies are pivotal for understanding the physical and chemical properties of these compounds, which can be crucial for further applications in drug development and material science (Hritzová et al., 2005).

Potential in Drug Research

This compound derivatives have shown potential in drug research, particularly in the development of novel anticancer agents. Their structure has been explored for cytotoxicity against certain cancer cell lines, providing a foundation for the design of new therapeutic agents. These studies are a crucial step in identifying compounds with effective anticancer properties (Ruswanto et al., 2015).

Applications in Nonlinear Optical Materials

The study of this compound derivatives also extends to their application in nonlinear optical materials. These materials are critical in various technological applications such as telecommunications and laser technology. The research focuses on understanding the electronic properties, charge transfer, and hyperpolarizability of these compounds, which are essential characteristics for materials used in nonlinear optics (Mary et al., 2016).

Antimicrobial and Antibacterial Activities

Some derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. This includes research on their effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Such studies are significant in the ongoing search for new antibiotics and treatments for drug-resistant infections (Dolan et al., 2016).

Safety and Hazards

Future Directions

The future directions of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea research could involve the development of novel plant growth regulators (PGRs) with favorable activities. It has been demonstrated that a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, exhibits high gibberellin-like activity .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in the gibberellin signaling pathway, which is essential for plant growth and development .

Mode of Action

This compound interacts with its target, the GID1 receptor, by forming hydrogen bonding interactions with specific residues of the receptor . This interaction results in a stronger binding with the GID1 receptor, which can influence the gibberellin signaling pathway .

Biochemical Pathways

The interaction of this compound with the GID1 receptor affects the gibberellin signaling pathway . This pathway plays a significant role in various plant developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .

Result of Action

The action of this compound results in significant promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound possesses gibberellin-like function, making it a potential plant growth regulator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility from water and its persistence time in different environments such as air, water, soil, and sediment can affect its action

Biochemical Analysis

Biochemical Properties

1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to interact with various biomolecules. For instance, it has been demonstrated that a thiourea derivative exhibits high gibberellin-like activity . Gibberellins are plant hormones that play important roles in plant developmental processes . The molecular docking analysis indicated that the compound formed hydrogen bonding interactions with residues of the gibberellin insensitive DWARF1 (GID1) receptor .

Cellular Effects

It has been observed that a thiourea derivative exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 .

Molecular Mechanism

It has been suggested that the compound exerts its effects at the molecular level through hydrogen bonding interactions with residues of the GID1 receptor .

properties

IUPAC Name |

1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRGGQAUGWSVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

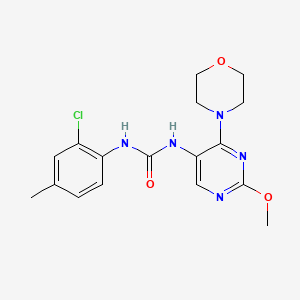

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

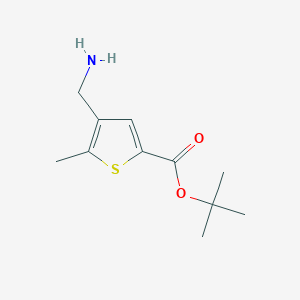

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)

![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one](/img/structure/B2575366.png)